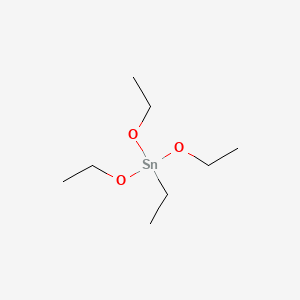

Stannane, triethoxyethyl-

Description

"Stannane, triethoxyethyl-" (hypothetical structure: R₃Sn-CH₂CH₂(OEt)₃) is an organotin compound characterized by a triethoxyethyl substituent bonded to a tin atom. These derivatives are typically synthesized via acetal exchange reactions or transmetalation strategies, serving as masked hydroxymethyl anion equivalents in organic synthesis . The triethoxyethyl group likely enhances solubility in polar solvents and modulates reactivity compared to simpler alkyltin derivatives.

Properties

CAS No. |

1067-37-4 |

|---|---|

Molecular Formula |

C8H20O3Sn |

Molecular Weight |

282.95 g/mol |

IUPAC Name |

triethoxy(ethyl)stannane |

InChI |

InChI=1S/3C2H5O.C2H5.Sn/c3*1-2-3;1-2;/h3*2H2,1H3;1H2,2H3;/q3*-1;;+3 |

InChI Key |

OXFDIVQDJONSQI-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Sn](CC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, triethoxyethyl- can be synthesized through the reaction of triethoxyethyl chloride with tin hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction is as follows:

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Reactivity Profiles:

- Hydroxymethyl Anion Equivalents: Tributyl[(methoxymethoxy)methyl]stannane generates α-alkoxymethyllithium upon transmetalation, enabling carbonyl additions (e.g., ketone hydroxymethylation) .

- Cross-Coupling Efficiency : Stannanes generally outperform silanes in Stille couplings but are less efficient than germanes under fluoride-promoted conditions . For example, phenylgermanes achieve >90% coupling yields vs. ~70% for stannanes in aryl halide reactions .

Physical Properties and Stability

- Solubility : Ethoxy groups improve solubility in polar solvents (e.g., THF, dioxane), critical for homogeneous reaction conditions .

- Thermal Stability: Polymeric stannanes (e.g., poly(dibutyl)stannane, ) decompose above 200°C, whereas monomeric derivatives like Tributyl(1-methoxyethenyl)stannane remain stable at room temperature .

Key Research Findings

Efficiency in Coupling Reactions: Stannanes require stoichiometric palladium catalysts, whereas germanes achieve catalytic turnover in fluoride-mediated couplings .

Functional Group Tolerance : Tributyl[(methoxymethoxy)methyl]stannane tolerates esters and nitriles, making it versatile for complex molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.